Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Unsubstituted and Methyl Analogs
The target compound exhibits an XLogP3 of 1.4 , reflecting the contribution of the N¹-isopropyl group. In contrast, the unsubstituted 5-(chloromethyl)-1H-pyrazole (predicted logP ~0.5-0.8) [1] and the N¹-methyl analog 5-(chloromethyl)-1-methyl-1H-pyrazole (predicted logP ~0.8-1.0) [2] are significantly less lipophilic. This difference positions the isopropyl derivative as a more lipophilic bioisostere of phenol .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-(Chloromethyl)-1H-pyrazole (logP ~0.5-0.8) and 5-(Chloromethyl)-1-methyl-1H-pyrazole (logP ~0.8-1.0) |
| Quantified Difference | ΔlogP ≈ +0.6 to +0.9 |
| Conditions | Calculated XLogP3 values (PubChem/BOC Sciences); predicted logP for comparators based on structural analogy |
Why This Matters
Higher lipophilicity enhances membrane permeability and metabolic stability, making this compound a preferred scaffold for central nervous system (CNS) and intracellular target applications.
- [1] PubChem. 5-(Chloromethyl)-1H-pyrazole. Accessed 2026. View Source
- [2] PubChem. 5-(Chloromethyl)-1-methyl-1H-pyrazole. Accessed 2026. View Source
